molecular formula C18H18N2OS B5663126 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole

2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole

Cat. No.: B5663126
M. Wt: 310.4 g/mol
InChI Key: ZLHDNNIHKPWDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by the reaction with an aryl halide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both phenyl and trimethylphenyl groups in 2-Phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-9-13(2)16(14(3)10-12)11-22-18-20-19-17(21-18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDNNIHKPWDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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